4-(3-Chloro-3-butenyl)benzoic acid
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Overview
Description
4-(3-Chloro-3-butenyl)benzoic acid is an organic compound with the molecular formula C11H11ClO2 It is characterized by a benzoic acid moiety substituted with a 3-chloro-3-butenyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-3-butenyl)benzoic acid typically involves the reaction of 4-carboxybenzyl chloride with an appropriate alkene under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the desired product with high specificity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-3-butenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
4-(3-Chloro-3-butenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(3-Chloro-3-butenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the benzoic acid moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromo-3-butenyl)benzoic acid
- 4-(3-Iodo-3-butenyl)benzoic acid
- 4-(3-Fluoro-3-butenyl)benzoic acid
Uniqueness
4-(3-Chloro-3-butenyl)benzoic acid is unique due to the presence of the chloro group, which imparts specific chemical reactivity and biological activity. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative may exhibit different reactivity patterns and biological effects, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
4-(3-chlorobut-3-enyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-7H,1-3H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPBHAIVFBPSOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=C(C=C1)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641268 |
Source
|
Record name | 4-(3-Chlorobut-3-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732249-57-9 |
Source
|
Record name | 4-(3-Chlorobut-3-en-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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